molecular formula C18H17ClN2OS B5033993 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B5033993
M. Wt: 344.9 g/mol
InChI Key: CVLRXJLJZDQZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CEM-102, is a novel antibiotic compound that has shown promising results in scientific research. It belongs to the thiazolylaminomethylcycline class of antibiotics and has been shown to have activity against a wide range of bacterial strains, including drug-resistant strains.

Mechanism of Action

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This prevents the bacteria from producing essential proteins, ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies, with no adverse effects observed at therapeutic doses. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and tissue penetration.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is its broad-spectrum activity against a wide range of bacterial strains, including drug-resistant strains. It also has good pharmacokinetic properties, making it a promising candidate for clinical use. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.

Future Directions

Future research on 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine could focus on its potential clinical applications, such as in the treatment of drug-resistant bacterial infections. Further studies could also investigate its safety and efficacy in humans, as well as its potential for combination therapy with other antibiotics. Additionally, research could be conducted to optimize the synthesis of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline with 2-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-amino-4-methylthiazole to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. It has been tested in vitro and in vivo, and has shown promising results in animal models of infection.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-3-22-16-7-5-4-6-15(16)20-18-21-17(12(2)23-18)13-8-10-14(19)11-9-13/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLRXJLJZDQZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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